(R)-3-Benzyloxy-pyrrolidine
Overview
Description
®-3-Benzyloxy-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxy-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine precursor with benzyl alcohol in the presence of a strong base such as sodium hydride.
Chiral Resolution: The racemic mixture of 3-benzyloxy-pyrrolidine is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-Benzyloxy-pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Benzyloxy-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-3-Benzyloxy-pyrrolidine into its reduced forms, such as amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
®-3-Benzyloxy-pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: ®-3-Benzyloxy-pyrrolidine is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Benzyloxy-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Benzyloxy-pyrrolidine: The enantiomer of ®-3-Benzyloxy-pyrrolidine, which may have different biological activities and properties.
3-Benzyloxy-pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
Other Pyrrolidines: Compounds such as 3-hydroxy-pyrrolidine and 3-methoxy-pyrrolidine, which have similar structures but different functional groups.
Uniqueness
®-3-Benzyloxy-pyrrolidine is unique due to its chiral nature and the presence of the benzyloxy group, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-phenylmethoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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